2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride
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Overview
Description
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes an aniline derivative and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-dimethylaniline with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with diethylamine to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dimethylaniline: A related compound with similar structural features but lacking the quaternary ammonium group.
Ethanolamine: Shares the amine functionality but differs in its overall structure and properties.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in its reactivity and applications.
Uniqueness
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its combination of aniline and quaternary ammonium functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
77966-73-5 |
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Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)11-14(17)15(4)13-10-8-7-9-12(13)3;/h7-10H,5-6,11H2,1-4H3;1H |
InChI Key |
RISZNMGLVKVLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=CC=C1C.[Cl-] |
Origin of Product |
United States |
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